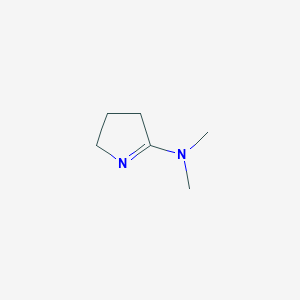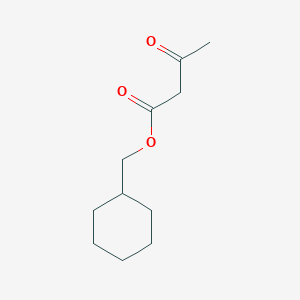
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO3 This compound features a benzene ring substituted with a morpholine derivative and two hydroxyl groups
Métodos De Preparación
The synthesis of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol typically involves the reaction of 3,6-dimethylmorpholine with a benzene derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and the morpholine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol can be compared with other similar compounds, such as:
Dopamine: A neurotransmitter with a similar benzene-1,2-diol structure but different substituents.
Catechol: A simple benzene-1,2-diol without additional substituents.
3-Methylcatechol: A methyl-substituted benzene-1,2-diol.
The uniqueness of this compound lies in its morpholine substitution, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
100370-71-6 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-7-6-13-8(2)12(16-7)9-3-4-10(14)11(15)5-9/h3-5,7-8,12-15H,6H2,1-2H3 |
Clave InChI |
COYDOKLRNWKQTK-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
SMILES canónico |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphine, (dibromomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B3044635.png)


![3-[4-(Benzyloxy)phenyl]-2H-1-benzopyran-2-one](/img/structure/B3044640.png)
![2-Cyclopenten-1-one, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3044641.png)








